2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one, also known as 7-Isopropoxy-2,2-dimethylchroman-4-one, is a compound classified under the chroman-4-one derivatives. This compound features a unique bicyclic structure that combines a benzene ring with a dihydropyran moiety, making it significant in medicinal chemistry due to its potential biological activities. The compound is recognized by its CAS number 120046-15-3 and is often utilized as a scaffold for synthesizing various biologically active molecules.
The synthesis of 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one can be accomplished through several methods:
The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are increasingly applied in industrial settings to enhance production efficiency.
The molecular formula of 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one is , with a molecular weight of 234.29 g/mol. The structural representation includes a fused bicyclic system characterized by the following features:
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-7-propan-2-yloxy-3H-chromen-4-one |
| InChI | InChI=1S/C14H18O3/c1-9(2)16-10-5-6-11-12(15)8... |
| InChI Key | OBYZYEDJOIHTQO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)C(=O)CC(O2)(C)C |
This structural information reveals the intricate arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions.
The compound can participate in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets:
The physical properties include:
Key chemical properties are outlined below:
| Property | Value |
|---|---|
| Molecular Weight | 234.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are essential for determining the handling and application of the compound in various scientific contexts.
The applications of 2,2-Dimethyl-7-[(propan-2-yl)oxy]-2,3-dihydro-4H-1-benzopyran-4-one span several fields:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing medicinal chemistry and material science.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9